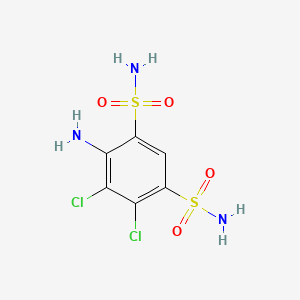

4-アミノ-5,6-ジクロロベンゼン-1,3-ジスルホンアミド

説明

科学的研究の応用

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide has a wide range of applications in scientific research:

作用機序

Target of Action

The primary target of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is the enzyme carbonic anhydrase . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating the transport of carbon dioxide and water in various tissues .

Mode of Action

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide acts as an inhibitor of the carbonic anhydrase enzyme . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons . This inhibition disrupts the normal functioning of the enzyme and leads to changes in pH balance and transport of carbon dioxide and water in the body .

Biochemical Pathways

The inhibition of carbonic anhydrase by 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide affects several biochemical pathways. Primarily, it disrupts the bicarbonate buffer system, which is crucial for maintaining pH balance in the body . It also affects the transport of carbon dioxide and water in various tissues, impacting processes such as respiration and fluid balance .

Pharmacokinetics

Like other sulfonamides, it is likely to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound and its therapeutic efficacy .

Result of Action

The inhibition of carbonic anhydrase by 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide leads to a decrease in the production of bicarbonate and protons, disrupting the bicarbonate buffer system . This can result in changes in pH balance in the body and affect the transport of carbon dioxide and water in various tissues . These molecular and cellular effects can have significant physiological impacts, including changes in respiration and fluid balance .

Action Environment

The action, efficacy, and stability of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can impact its absorption and distribution in the body . Additionally, factors such as temperature and humidity can affect the stability of the compound .

生化学分析

Biochemical Properties

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of the gastric pathogen Helicobacter pylori, specifically targeting the enzyme carbonic anhydrase (hpCA) in this bacterium . This interaction is significant as it disrupts the pathogen’s ability to regulate pH, thereby inhibiting its growth and survival.

Cellular Effects

The effects of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide on various cell types and cellular processes are profound. In gastric cells, it has been shown to inhibit the growth of Helicobacter pylori by disrupting its cellular metabolism and gene expression . This compound interferes with cell signaling pathways that are crucial for the pathogen’s survival, leading to its eventual death.

Molecular Mechanism

At the molecular level, 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide exerts its effects through binding interactions with the enzyme carbonic anhydrase in Helicobacter pylori . This binding inhibits the enzyme’s activity, preventing the bacterium from maintaining its internal pH balance. Additionally, this compound may also affect other biomolecules involved in the pathogen’s metabolic pathways, further contributing to its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that its inhibitory effects on Helicobacter pylori remain consistent, although slight reductions in potency may occur due to degradation.

Dosage Effects in Animal Models

The effects of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits the growth of Helicobacter pylori without causing significant adverse effects . At higher doses, toxic effects such as kidney damage and destruction of red blood cells have been observed . These findings highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is involved in metabolic pathways related to the inhibition of carbonic anhydrase in Helicobacter pylori . This interaction disrupts the bacterium’s ability to regulate its internal pH, leading to metabolic imbalances and eventual cell death. The compound may also interact with other enzymes and cofactors involved in the pathogen’s metabolic processes.

Transport and Distribution

Within cells and tissues, 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the gastric mucosa, where it exerts its inhibitory effects on Helicobacter pylori.

Subcellular Localization

The subcellular localization of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is primarily within the cytoplasm of Helicobacter pylori cells . This localization is crucial for its activity, as it allows the compound to directly interact with the enzyme carbonic anhydrase and other target biomolecules. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide typically involves the chlorosulfonation of 3-chloroaniline with chlorosulfuric acid at elevated temperatures, followed by treatment with thionyl chloride . This method yields the desired compound with high purity and efficiency.

Industrial Production Methods

Industrial production methods for 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure consistent quality and yield .

化学反応の分析

Types of Reactions

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives .

類似化合物との比較

Similar Compounds

4-Amino-6-chloro-1,3-benzenedisulfonamide: This compound is similar in structure and function but has a different substitution pattern on the benzene ring.

Diclofenamide: Another carbonic anhydrase inhibitor with a similar mechanism of action but different therapeutic applications.

Uniqueness

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase makes it valuable for research into enzyme inhibition and potential therapeutic applications .

特性

IUPAC Name |

4-amino-5,6-dichlorobenzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3O4S2/c7-4-2(16(10,12)13)1-3(17(11,14)15)6(9)5(4)8/h1H,9H2,(H2,10,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBXGTICJYDFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1S(=O)(=O)N)Cl)Cl)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381819 | |

| Record name | 4-amino-5,6-dichlorobenzene-1,3-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5250-72-6 | |

| Record name | 4-amino-5,6-dichlorobenzene-1,3-disulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

![ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B1303977.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)